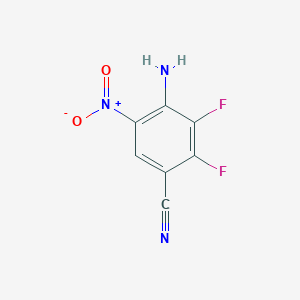
4-Amino-2,3-difluoro-5-nitrobenzonitrile
Cat. No. B1397832
M. Wt: 199.11 g/mol
InChI Key: ANECUDXVENBPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183385B2
Procedure details


To a stirred suspension of 4-amino-2,3-difluoro-5-nitrobenzamide (90 g, 0.416 mol) in acetonitrile (630 mL) was added POCl3 (96 mL, 1.04 mol) in one portion. The mixture was then heated to 70° C. and as the reaction proceeded the suspension become a brown solution. After 1.5 hours, HPLC analysis showed no remaining starting material. The reaction mixture was cooled to 30° C., then added to water (4.5 L) over 30 minutes while the temperature was held at 17-25° C. The resultant bright yellow slurry was stirred for 1 hour, filtered under vacuum, and the remaining solid was then dried in a vacuum oven at 50° C. to provide 4-amino-2,3-difluoro-5-nitrobenzonitrile as a yellow solid, (74.4 g, 90% yield). HPLC 95a %. 1H NMR (400 MHz, DMSO-d6) δ 8.30 (2H, br s, NH2), 8.53 (1H, apparent dd, J 1.8, 6.4, Ar—H). 19F NMR (376 MHz, DMSO-d6) δ −128, −152. 13C (100 MHz, DMSO-d6) δ 87.1 (C, d, J 15), 113.6 (C, d, J 4), 128.6 (CH, s), 128.8 (C, d, J 5), 139.3 (CF, dd, J 245, 14), 141.5 (C, dd, J 13, 5), 152.8 (CF, dd, J 259, 12). IR νmax/cm−1 3446, 3322, 2235, 1647, 1551, 1287, 1275. MS APCI (−) 198 (M−1) detected, APCI (+) 200 (M+1) detected.




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([NH2:8])=O)=[C:4]([F:14])[C:3]=1[F:15].O=P(Cl)(Cl)Cl.O>C(#N)C>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]#[N:8])=[C:4]([F:14])[C:3]=1[F:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=C(C(=O)N)C=C1[N+](=O)[O-])F)F
|
|
Name
|
|
|
Quantity
|
630 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
96 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resultant bright yellow slurry was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was held at 17-25° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining solid was then dried in a vacuum oven at 50° C.
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C#N)C=C1[N+](=O)[O-])F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
